molecular formula C8H10BrNO2 B2803011 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide CAS No. 1909305-57-2

2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide

Cat. No.: B2803011
CAS No.: 1909305-57-2
M. Wt: 232.077
InChI Key: IXTDOCVLJKWQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C8H9NO2·HBr. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a hydrobromide salt, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide typically involves the reaction of 2-hydroxyacetophenone with ammonia or an amine source in the presence of a brominating agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents include ethanol or methanol

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products:

    Oxidation Products: Quinones, hydroxyquinones

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological processes.

    Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2-Amino-1-(3-hydroxyphenyl)ethan-1-one
  • 2-Amino-1-(4-hydroxyphenyl)ethan-1-one
  • 2-Amino-1-(2-methoxyphenyl)ethan-1-one

Comparison: 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological and chemical properties, making it a valuable tool in research and development.

Properties

IUPAC Name

2-amino-1-(2-hydroxyphenyl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.BrH/c9-5-8(11)6-3-1-2-4-7(6)10;/h1-4,10H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTDOCVLJKWQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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